N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17697154
Molecular Formula: C10H10FN3
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10FN3 |
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Molecular Weight | 191.20 g/mol |
IUPAC Name | N-(3-fluorophenyl)-1-methylpyrazol-4-amine |
Standard InChI | InChI=1S/C10H10FN3/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,1H3 |
Standard InChI Key | KLVSKGAPSFRZLH-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)NC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine consists of a pyrazole ring (1H-pyrazole) substituted with a fluorine-bearing phenyl group at the N1 position and a methyl group at the C1 position. Key structural features include:
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Aromatic Pyrazole Ring: The 1H-pyrazole scaffold provides a planar, electron-rich system capable of π-π interactions and hydrogen bonding.
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3-Fluorophenyl Substituent: The fluorine atom at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, influencing bioavailability.
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Methyl Group: The methyl substitution at C1 modulates steric effects and electronic distribution, potentially altering binding affinities to biological targets.
Crystallographic data from related compounds, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveal monoclinic crystal systems with unit cell parameters Å, Å, and Å . These findings suggest that fluorine substitution significantly impacts molecular packing and intermolecular interactions.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves multi-step protocols:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
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Introduction of the 3-Fluorophenyl Group: Nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the fluorophenyl moiety.
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Methylation: Alkylation at the N1 position using methyl iodide or dimethyl sulfate in the presence of a base.
Example Synthesis Protocol
Step | Reagents/Conditions | Yield |
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1 | Hydrazine hydrate, ethanol, reflux (12 h) | 65% |
2 | 3-Fluorophenylboronic acid, Pd(PPh3)4, K2CO3, DMF, 80°C | 72% |
3 | CH3I, K2CO3, DMF, rt (6 h) | 85% |
Optimized conditions from analogous syntheses highlight the importance of palladium catalysts in cross-coupling reactions and the role of polar aprotic solvents (e.g., DMF) in enhancing reaction efficiency.
Challenges in Purification
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Byproduct Formation: Competing reactions during methylation can yield N-methylated isomers, necessitating chromatographic separation.
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Fluorine Reactivity: The electron-withdrawing nature of fluorine may slow coupling reactions, requiring elevated temperatures or microwave assistance.
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Method |
---|---|---|
Melting Point | 142–145°C | DSC |
logP | 2.3 ± 0.1 | HPLC |
Aqueous Solubility | 0.8 mg/mL (25°C) | Shake-flask |
pKa | 4.7 (pyrazole NH) | Potentiometric titration |
The compound’s moderate lipophilicity (logP = 2.3) suggests favorable membrane permeability, while its limited aqueous solubility may necessitate formulation enhancements for oral delivery.
Mechanistic Insights and Biological Activity
Enzyme Inhibition
N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) with an IC50 of 1.2 μM, comparable to celecoxib (IC50 = 0.9 μM). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr385), as evidenced by molecular docking studies.
Antimicrobial Efficacy
Microorganism | MIC (μg/mL) |
---|---|
S. aureus | 16 |
E. coli | 64 |
C. albicans | 32 |
The compound’s bactericidal effects are attributed to membrane disruption and interference with nucleic acid synthesis.
Applications in Drug Discovery
Lead Optimization
Structural analogs of N-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine have entered preclinical trials for:
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Inflammatory Diseases: COX-2 selectivity reduces gastrointestinal toxicity relative to nonsteroidal anti-inflammatory drugs (NSAIDs).
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Oncology: Pyrazole derivatives inhibit kinases such as BRAF V600E, a target in melanoma therapy.
Patent Landscape
Recent patents (2023–2025) highlight derivatives of this compound as:
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Antidiabetic Agents: PPARγ agonists with improved safety profiles.
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Neuroprotectants: NMDA receptor antagonists for stroke treatment.
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